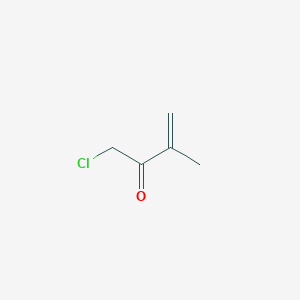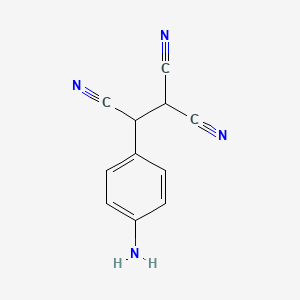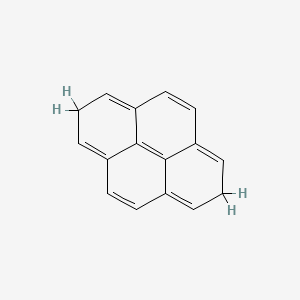
1-Chloro-3-methylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-methylbut-3-en-2-one is an organic compound with the molecular formula C5H9ClO. It is a chlorinated derivative of methylbutenone and is known for its reactivity and versatility in various chemical reactions. This compound is used in multiple industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylbut-3-en-2-one can be synthesized through the chlorination of 3-methylbut-3-en-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-methylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl (OH) or amino (NH2) groups, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with a palladium catalyst.
Substitution: NaOH in aqueous solution, NH3 in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1-Chloro-3-methylbut-3-en-2-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis, it is used to introduce the chloroalkyl group into complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is employed in the production of agrochemicals, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-3-methylbut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic attack. This property is exploited in various substitution and addition reactions. The compound can also undergo elimination reactions to form alkenes, driven by the formation of a stable double bond.
Comparaison Avec Des Composés Similaires
1-Chloro-3-methylbut-2-ene: Another chlorinated derivative with similar reactivity but different structural properties.
3-Chloro-3-methylbut-1-ene: A positional isomer with distinct chemical behavior.
3-Methyl-3-buten-2-one: The non-chlorinated parent compound, used as a reference for comparing reactivity.
Uniqueness: 1-Chloro-3-methylbut-3-en-2-one is unique due to its specific positioning of the chlorine atom and the double bond, which imparts distinct reactivity patterns compared to its isomers and analogs. This uniqueness makes it valuable in selective synthesis and specialized applications.
Propriétés
Numéro CAS |
193958-16-6 |
|---|---|
Formule moléculaire |
C5H7ClO |
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
1-chloro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-4(2)5(7)3-6/h1,3H2,2H3 |
Clé InChI |
CHOUEZIASOOSOU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)

![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)

![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)




![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

